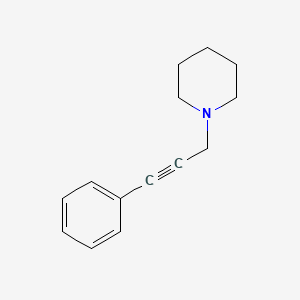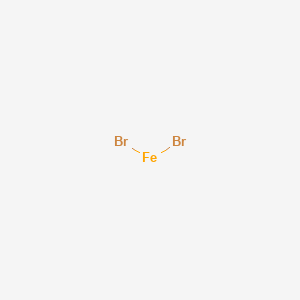
Iron(II) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) bromide, also known as this compound, is an inorganic compound composed of iron and bromine. It is represented by the chemical formula FeBr₂. This compound appears as a yellow-brown solid and is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(II) bromide can be synthesized through the direct reaction of iron with bromine. The reaction is highly exothermic and must be carried out under controlled conditions to ensure safety and efficiency. The chemical equation for this reaction is: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process is carried out at reflux for several hours, resulting in the formation of ferrous bromide .
Industrial Production Methods
In industrial settings, ferrous bromide is often produced by reacting iron with hydrobromic acid. This method is preferred due to its simplicity and cost-effectiveness. The reaction is as follows: [ \text{Fe} + 2 \text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric bromide (FeBr₃) in the presence of bromine.
Reduction: Ferric bromide can be reduced to ferrous bromide using reducing agents like toluene or xylene.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Bromine is commonly used as an oxidizing agent.
Reduction: Toluene or xylene are used as reducing agents in laboratory settings.
Substitution: Various halides and ligands can be used depending on the desired product.
Major Products Formed
Oxidation: Ferric bromide (FeBr₃)
Reduction: this compound (FeBr₂)
Substitution: Various iron complexes depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Iron(II) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various iron compounds and as a catalyst in organic reactions.
Medicine: While not commonly used directly in medicine, ferrous bromide is involved in the synthesis of compounds that have potential medical applications.
Wirkmechanismus
The mechanism by which ferrous bromide exerts its effects is primarily through its role as a Lewis acid. In chemical reactions, ferrous bromide can accept electron pairs from other molecules, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) bromide (FeBr₃): This compound is similar to ferrous bromide but has a higher oxidation state.
Iron(II) chloride (FeCl₂): Similar to ferrous bromide, but with chlorine instead of bromine.
Iron(II) iodide (FeI₂): Another similar compound with iodine instead of bromine.
Uniqueness of Ferrous Bromide
Iron(II) bromide is unique due to its high solubility in water and its ability to form various iron complexes. Its distinctive properties make it particularly useful in organic synthesis and the preparation of light-sensitive materials.
Eigenschaften
Molekularformel |
Br2Fe |
|---|---|
Molekulargewicht |
215.65 g/mol |
IUPAC-Name |
dibromoiron |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
GYCHYNMREWYSKH-UHFFFAOYSA-L |
Kanonische SMILES |
[Fe](Br)Br |
Physikalische Beschreibung |
Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


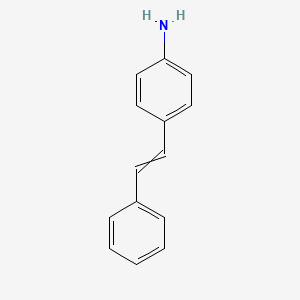
![(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)
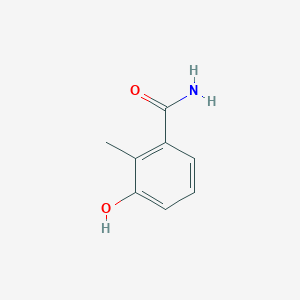
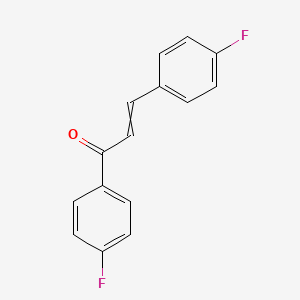
![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)
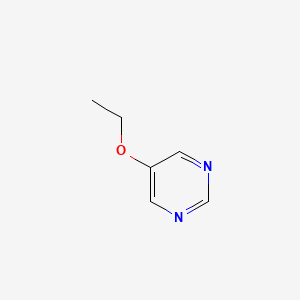
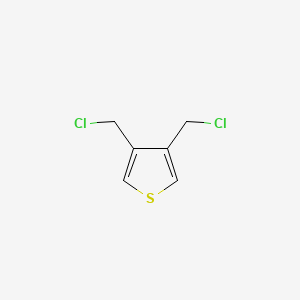
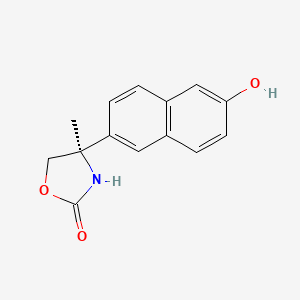
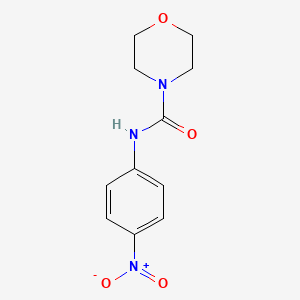
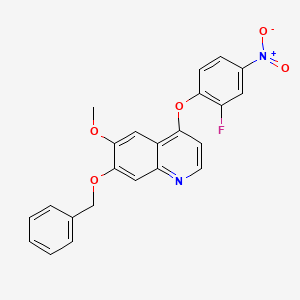
![4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide](/img/structure/B8814595.png)
